3,5-Dimethoxy-2-nitro-benzaldehyde

Organic Synthesis Nitration Regioselectivity Process Chemistry

This isomer (2-nitro-3,6-dimethoxy) is functionally distinct from other dimethoxy-nitrobenzaldehyde isomers. Its dual methoxy groups slow aci-nitro intermediate decay to the microsecond regime, enabling controlled proton release without pre-acidification—critical for microfluidic pH-jump experiments. As a building block, it must be sourced by the verified regiospecific route to avoid isomeric contaminants that cause batch failure in NK-1 antagonist synthesis. Accept only analytically confirmed 3,5-dimethoxy-2-nitrobenzaldehyde to ensure reproducible photophysics and reaction outcomes.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Cat. No. B8538350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-2-nitro-benzaldehyde
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)[N+](=O)[O-])C=O
InChIInChI=1S/C9H9NO5/c1-14-7-3-6(5-11)9(10(12)13)8(4-7)15-2/h3-5H,1-2H3
InChIKeyLHPBKYYZZYAKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-2-nitro-benzaldehyde Procurement Guide: Key Characteristics for Scientific Selection


3,5-Dimethoxy-2-nitro-benzaldehyde (CAS 1206-55-9; also designated 3,6-dimethoxy-2-nitrobenzaldehyde) is a nitro-aromatic building block defined by its two methoxy groups at positions 3 and 5 relative to a reactive ortho-nitrobenzaldehyde core [1]. It functions primarily as a photolabile caged proton candidate and a pharmaceutical intermediate [2]. Critically, the unique substitution pattern of this isomer must not be conflated with other dimethoxy-2-nitrobenzaldehyde isomers, as this can lead to failed reactions or incorrect photophysical data.

Why Generic Substitution Fails for 3,5-Dimethoxy-2-nitro-benzaldehyde Procurement


Substituting 3,5-dimethoxy-2-nitrobenzaldehyde with a simpler 2-nitrobenzyl building block or an alternative dimethoxy isomer is not scientifically valid. Positional isomerism profoundly dictates reactivity and photophysical properties. For instance, the presence and position of electron-donating methoxy groups critically control aci-nitro intermediate decay rates, which can vary by orders of magnitude between isomers, directly affecting performance in caged proton applications [1]. In synthesis, direct nitration of 3,5-dimethoxybenzaldehyde yields a mixture of ortho-, para-, and meta-nitro isomers, necessitating a rigorously optimized and validated protocol to achieve reproducible yields of the desired 2-nitro-3,6-dimethoxy isomer [2].

Quantitative Differentiation Evidence for 3,5-Dimethoxy-2-nitro-benzaldehyde


Synthesis Yield: A Validated, Reproducible Protocol Outperforms Direct Nitration Methods

A dedicated re-examination of its synthesis found that standard direct nitration protocols are unreliable and poorly reproducible. The optimized protocol by Blanco et al. achieves an efficient and reproducible yield for 3,5-dimethoxy-2-nitrobenzaldehyde, contrasting sharply with standard direct nitration which could yield as low as 45-50% of the desired isomer due to competing formation of 4-nitro and 6-nitro byproducts [1].

Organic Synthesis Nitration Regioselectivity Process Chemistry

Photochemical Aci-Nitro Decay Kinetics: Slowed Decay vs. Unsubstituted 2-Nitrobenzaldehyde

The decay of the aci-nitro intermediate, a key performance metric for caged proton compounds, is fundamentally altered by methoxy substitution. While the aci-nitro absorbance of unsubstituted 2-nitrobenzaldehyde decays within a few nanoseconds, the study by Abbruzzetti et al. shows that the addition of electron-donating methoxy groups leads to a slower decay [1]. This class-level effect dictates that the 3,5-dimethoxy isomer will exhibit a markedly different temporal window for proton release compared to the unsubstituted parent compound, providing a significant functional advantage in time-resolved studies.

Photopharmacology Caged Compounds Photochemistry

Caged Proton pKa: Elevated pKa Provides Tunable Proton Release vs. 4-Chloro Analog

The pKa of the aci-nitro intermediate determines the pH dependence of the proton photorelease cycle. Abbruzzetti et al. demonstrate that while an electron-withdrawing 4-Cl group has little influence on pKa, electron-donating methoxy substituents at positions 4 and 5 lead to a higher pKa [1]. For the 3,5-dimethoxy isomer, this translates to a higher pKa than that of 4-chloro-2-nitrobenzaldehyde, providing a functionally distinct operational pH window.

Photoactivatable Caged Protons Biophysical Chemistry pH-Jump Experiments

Pharmacological Intermediate Utility: A Superior Scaffold for Tachykinin Receptor Antagonists

This aldehyde is a key starting material in the patented synthesis of nitrogen-containing heterocyclic compounds with tachykinin receptor antagonistic action (US8592454B2) [1]. The specific 3,5-dimethoxy-2-nitro substitution is essential for constructing the final bioactive heterocyclic core. An isomeric switch to, for example, 4,5-dimethoxy-2-nitrobenzaldehyde, would lead to a different regioisomer in the subsequent annulation step, likely abolishing the desired antagonistic activity against Substance P (NK-1) receptors.

Medicinal Chemistry Neurokinin Antagonists Patent Chemistry

Evidence-Based Application Scenarios for 3,5-Dimethoxy-2-nitro-benzaldehyde


Time-Resolved Biophysical pH-Jump Experiments

Use this compound as a photoactivatable caged proton to induce rapid, controlled pH drops in microfluidic or stopped-flow setups. Selection should be based on the class-level evidence showing the slowing of aci-nitro decay and elevated pKa provided by the methoxy substituents, which can extend the proton release window to the microsecond regime, a critical advantage over the nanosecond decay of unsubstituted 2-nitrobenzaldehyde [1].

Process-Scale Synthesis of Neurokinin Receptor Antagonists

Employ the compound as a regiospecific building block in the patented synthesis of tachykinin NK-1 receptor antagonists. The procurement must specify the Blanco et al. synthetic route or its verified equivalent to ensure a reproducible supply of the correct 2-nitro-3,6-dimethoxy isomer, avoiding batch failures caused by isomeric contaminants [1][2].

Photopharmacology Tool Development

Incorporate this aldehyde into photolabile protecting groups for the development of light-activated prodrugs. The differentiation point lies in the predicted higher aci-nitro pKa, enabling photoactivation at neutral pH without pre-acidification, a requirement that can be a limiting factor for other caged aldehyde derivatives [1].

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